Fluquinconazole is a specialized quinazolinone-containing triazole fungicide distinguished by its unique physicochemical profile and specific efficacy against root-infecting pathogens. Unlike highly mobile foliar triazoles, fluquinconazole exhibits a logP of 3.24 and an exceptionally low water solubility of approximately 1.5 mg/L . This profile restricts rapid systemic translocation and prevents premature leaching from the soil-seed interface, making it an optimal active ingredient for long-lasting seed treatments. In procurement contexts, it is primarily sourced as an active ingredient for agrochemical formulations targeting Gaeumannomyces graminis (take-all disease) and as a certified reference material (CRM) for multiresidue pesticide testing .
Substituting fluquinconazole with more common, lower-cost triazoles like triadimenol or tebuconazole fundamentally compromises formulation efficacy for specific root diseases. Standard triazoles either lack the intrinsic biological activity against take-all or possess higher water solubilities (e.g., triadimenol at 120 mg/L) that cause them to wash away from the root zone before the critical infection period [1]. Furthermore, in analytical laboratory procurement, fluquinconazole cannot be seamlessly swapped into long-term multiresidue standard mixtures; it exhibits specific degradation profiles once combined with other LC/GC-amenable pesticides, necessitating strict, daily working-solution preparation protocols that differ from more stable baseline reference materials[2].
Field trials evaluating seed treatments on winter wheat demonstrated that fluquinconazole significantly outperformed standard triazole benchmarks. Formulations containing fluquinconazole reduced the take-all index (TAI) by over 30% and increased crop yield by 6-7% compared to untreated controls [1]. In direct contrast, the comparator triadimenol showed no significant reduction in TAI and provided no measurable yield benefit under the same conditions [1].
| Evidence Dimension | Take-all Index (TAI) reduction and yield increase |
| Target Compound Data | Fluquinconazole (>30% TAI reduction, 6-7% yield increase) |
| Comparator Or Baseline | Triadimenol (0% significant TAI reduction, 0% yield increase) |
| Quantified Difference | >30% absolute difference in disease suppression index |
| Conditions | Winter wheat seed treatment field trials evaluating root infection |
Proves that fluquinconazole is a mandatory selection for agrochemical formulations targeting take-all, as generic triazole substitutes fail to provide adequate root protection.
The extended efficacy of fluquinconazole as a seed treatment is driven by its specific physicochemical properties, notably its ultra-low water solubility of approximately 1.5 mg/L (at 20 °C, pH 6.6) and a logP of 3.24. When compared to common triazole substitutes such as triadimenol (solubility 120 mg/L) and tebuconazole (solubility 36 mg/L), fluquinconazole is up to 80 times less soluble in water [1]. This drastic reduction in solubility minimizes premature leaching from the seed zone, ensuring the active ingredient remains concentrated around the developing root system for an extended absolute residual period.
| Evidence Dimension | Aqueous solubility at 20 °C |
| Target Compound Data | Fluquinconazole (~1.5 mg/L) |
| Comparator Or Baseline | Triadimenol (120 mg/L) and Tebuconazole (36 mg/L) |
| Quantified Difference | 24x to 80x lower water solubility |
| Conditions | Standard physicochemical profiling at 20 °C |
Justifies the selection of fluquinconazole for seed-coating applications where resistance to soil leaching and prolonged localized bioavailability are critical.
For analytical laboratories procuring fluquinconazole as a Certified Reference Material (CRM), handling protocols differ significantly from bulk-stable compounds. Stability studies on LC-MS/MS and GC-MS/MS multiresidue pesticide mixes reveal that while fluquinconazole remains highly stable in unopened ampoules, it undergoes rapid degradation (exceeding the 10% variance failure threshold) shortly after being combined with over 200 other pesticide residues in a working mixture [1]. This degradation necessitates the daily preparation of working standards rather than relying on long-term storage of combined stock solutions.
| Evidence Dimension | CRM stability (percent difference from initial concentration) |
| Target Compound Data | Fluquinconazole in combined multiresidue mix (>10% degradation/failure over time) |
| Comparator Or Baseline | Fluquinconazole in isolated, unopened ampoule (<10% variance/stable) |
| Quantified Difference | Transition from stable to >10% rapid degradation upon mixing |
| Conditions | LC-MS/MS multiresidue pesticide mixture stored under typical laboratory refrigeration |
Informs analytical buyers that fluquinconazole CRMs must be procured and managed with strict just-in-time mixing protocols to prevent false negatives in residue testing.
Optimal for manufacturing seed dressings for winter wheat and canola, specifically targeting soil-borne pathogens like Gaeumannomyces graminis (take-all) and blackleg, where its low solubility prevents premature leaching [1].
Utilized in agricultural programs requiring prolonged absolute residual periods (up to 6 weeks post-sowing) where highly mobile, rapidly translocating systemic triazoles would dissipate too quickly from the root zone [1].
Procured as a high-purity Certified Reference Material (CRM) for LC-MS/MS and GC-MS/MS screening of agricultural commodities, requiring specific daily-mix handling protocols to ensure calibration accuracy due to its mixture degradation profile [2].
Acute Toxic;Irritant;Health Hazard;Environmental Hazard